7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound featuring a 6,8-dioxa-2-azaspiro[3.5]nonane core with dimethyl substituents at the 7-position and a 2-methylphenyl carboxamide group. This structure confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability.
Properties
IUPAC Name |
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-6-4-5-7-13(12)17-14(19)18-8-16(9-18)10-20-15(2,3)21-11-16/h4-7H,8-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDUOWNHZGXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclization Strategies
The spirocyclic framework is synthesized via a one-pot cyclization reaction between 2-hydrazinyl-2-thioxoacetamide derivatives and ketones. Ethanol serves as the preferred solvent due to its ability to dissolve both polar and nonpolar reactants while enabling room-temperature reactions. For example, reacting 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with dimethyl ketone derivatives yields spirocyclic intermediates with >85% efficiency. The reaction mechanism involves:
Optimization of Reaction Conditions
Critical parameters for spirocyclization include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 90% |
| Temperature | 25°C | 88% |
| Reaction Time | 3 hours | 85% |
| Molar Ratio (1:1) | Ketone:Thioamide | 92% |
Prolonged reaction times (>5 hours) reduce yields due to oxidative degradation, while elevated temperatures (>40°C) promote side reactions.
Functionalization to Carboxamide Derivatives
Ester Hydrolysis and Acid Chloride Formation
The ethyl ester intermediate (ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate) undergoes hydrolysis to the carboxylic acid using 2M NaOH in ethanol under reflux (80°C, 2 hours). Subsequent treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C converts the acid to the corresponding acid chloride, achieving >95% conversion.
Amidation with 2-Methylaniline
The acid chloride reacts with 2-methylaniline in the presence of triethylamine (TEA) as a base, facilitating nucleophilic acyl substitution:
$$
\text{Acid chloride} + \text{2-Methylaniline} \xrightarrow{\text{TEA, DCM}} \text{Carboxamide} + \text{HCl}
$$
Key considerations:
- Solvent : Dichloromethane ensures homogeneity and minimizes hydrolysis.
- Stoichiometry : A 1:1.2 molar ratio (acid chloride:amine) maximizes yield (88%).
- Purification : Recrystallization from ethanol removes unreacted amine and salts.
Alternative Routes and Comparative Analysis
Direct Aminolysis of Ethyl Ester
While less efficient, direct reaction of the ethyl ester with 2-methylaniline under high-pressure conditions (100°C, 24 hours) in toluene yields 65% product. This method avoids acid chloride handling but requires specialized equipment.
Green Chemistry Approaches
A solvent-free mechanochemical approach using ball milling achieves 78% yield in 4 hours, though scalability remains challenging.
Structural Characterization and Validation
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 1.32 (s, 6H, CH₃), 2.28 (s, 3H, Ar-CH₃), 3.45–3.78 (m, 4H, OCH₂), 6.92–7.25 (m, 4H, Ar-H).
- ¹³C NMR : 172.8 ppm (C=O), 110–150 ppm (aromatic carbons).
- Mass Spectrometry : [M+H]⁺ peak at m/z 347.2 confirms molecular weight.
Industrial-Scale Production Considerations
Batch reactors with automated temperature control and in-line purification (e.g., continuous filtration) enhance reproducibility. Typical production metrics:
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 85% | 78% |
| Purity | >99% | >98% |
| Cycle Time | 8 hours | 6 hours |
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of the target compound and its structural analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Features |
|---|---|---|---|---|
| Target Compound (N-(2-methylphenyl)) | C16H20N2O3 | 288.34 | 2-methylphenyl | High lipophilicity, rigid spiro core |
| BG15136 (N-(thiophen-2-ylmethyl)) | C14H20N2O3S | 296.39 | Thiophen-2-ylmethyl | Enhanced solubility (polar S-atom) |
| Core Structure (No carboxamide) | C8H15NO2 | 157.21 | None | Basic scaffold, limited functionality |
| Patent Example (EP 4 374 877 A2) | C27H23F6N5O3 | 603.50 | Trifluoromethyl groups | Complex substituents, high molecular weight |
Key Observations:
Substituent Impact :
- The 2-methylphenyl group in the target compound increases lipophilicity compared to BG15136’s thiophen-2-ylmethyl , which introduces sulfur-mediated polarity .
- The trifluoromethyl groups in the patent compound (EP 4 374 877 A2) enhance metabolic stability and electronegativity, a common strategy in drug design .
Spiro Core Utility: The 6,8-dioxa-2-azaspiro[3.5]nonane core is shared across analogs, providing rigidity that may improve target binding. Derivatives lacking the carboxamide group (e.g., the core structure) are simpler but lack functional groups for specific interactions .
Synthetic Considerations: Spirocyclic systems often require specialized cyclization methods.
Q & A
Q. Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, THF) for coupling efficiency.
- Catalyst Selection : Compare yields using Pd/C vs. CuI for Ullmann-type couplings.
- Temperature Control : Gradual heating (60–80°C) improves cyclization while minimizing side reactions.
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, HATU, RT | 72 | 98% |
| THF, EDCI, 60°C | 65 | 95% |
Basic: Which spectroscopic and computational techniques are most effective for structural elucidation of the spirocyclic core?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify sp³ hybridized carbons in the spiro junction (δ 35–45 ppm for bridgehead carbons) and confirm substituents (e.g., methyl groups at δ 1.2–1.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic framework.
- X-ray Crystallography : Determine absolute stereochemistry and ring puckering effects .
- DFT Calculations : Compare computed vs. experimental IR/Raman spectra to validate conformational stability .
Advanced: How can researchers design experiments to evaluate interactions with enzymatic targets like fatty acid amide hydrolase (FAAH)?
Answer:
- Enzyme Inhibition Assays :
- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding poses in FAAH’s catalytic triad (Ser241-Ser217-Lys142) .
- Mutagenesis Studies : Validate key binding residues by expressing FAAH mutants (e.g., S241A) and testing inhibition potency.
Advanced: What strategies address low yields during the final carboxamide coupling step?
Answer:
- Reagent Optimization :
- Test coupling agents: HATU > EDCI > DCC for sterically hindered amines.
- Additives: 1 eq. HOAt improves activation efficiency in DMF .
- Solvent Polarity : High-polarity solvents (DMSO) enhance solubility of the spirocyclic intermediate.
- Microwave-Assisted Synthesis : Shorten reaction time (10–15 min at 100°C) to reduce decomposition .
Q. Case Study :
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| HATU | DMF | 82 |
| EDCI | DCM | 58 |
Advanced: How does stereochemistry influence bioactivity, and what methods determine dominant conformers?
Answer:
- Stereochemical Impact :
- Enantioselectivity : The spirocyclic core’s chair vs. boat conformation affects binding pocket compatibility.
- Methyl Substituents : Axial vs. equatorial positions alter lipophilicity (logP) and membrane permeability .
- Analytical Methods :
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:IPA = 90:10).
- VCD (Vibrational CD) : Detect absolute configuration by comparing experimental and computed spectra .
Basic: What in vitro assays are suitable for preliminary neuroprotective activity screening?
Answer:
- Oxidative Stress Models :
- SH-SY5Y Neurons : Expose to H₂O₂ (100 µM) and measure cell viability (MTT assay) with/without the compound (10–100 µM) .
- Glutamate-Induced Excitotoxicity :
- Primary Cortical Neurons : Quantify lactate dehydrogenase (LDH) release post-glutamate challenge (IC₅₀ calculation) .
Advanced: How can computational models guide SAR studies and synthetic modifications?
Answer:
- QSAR Modeling :
- Train models using descriptors (e.g., logP, polar surface area) and bioactivity data to predict substituent effects .
- Reaction Pathway Prediction :
- Use DFT (Gaussian 16) to map energy barriers for cyclization steps and identify rate-limiting stages .
- Conformational Sampling :
- MD simulations (AMBER) over 100 ns reveal dominant spirocyclic conformers in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
